

Spectroscopic Profile of 2,2-Difluoropropane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Difluoropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,2-difluoropropane** (CAS No: 420-45-1). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural and electronic properties as revealed by various spectroscopic techniques. This document presents quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes a visualization of the spectroscopic analysis workflow.

Data Presentation

The following sections summarize the available quantitative spectroscopic data for **2,2-difluoropropane**.

Mass Spectrometry (MS)

Mass spectrometry of **2,2-difluoropropane** provides critical information about its molecular weight and fragmentation patterns under ionization. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion and several key fragment ions.

Table 1: Electron Ionization Mass Spectrometry Data for **2,2-Difluoropropane**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
80	25	[C3H6F2] ⁺ • (Molecular Ion)
65	100	[C3H5F2] ⁺
64	40	[C3H4F2] ⁺ •
45	35	[C2H2F] ⁺
40	15	[C3H4] ⁺ •
39	20	[C3H3] ⁺
Data sourced from NIST Standard Reference Database 69.		

Table 2: Gas Phase Ion Energetics Data for **2,2-Difluoropropane**

Ion	Appearance Energy (eV)	Other Products
C2H2F2 ⁺	11.57 ± 0.03	CH4
C2H3F2 ⁺	11.81 ± 0.03	CH3
Data sourced from the NIST WebBook, citing Williamson, LeBreton, et al., 1976. [1]		

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and fluorine nuclei within the **2,2-difluoropropane** molecule.

Table 3: ¹H NMR Spectroscopic Data for **2,2-Difluoropropane**

Parameter	Value	Reference
Chemical Shift (δ)	1.61 ppm	WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2]
Coupling Constant (J H,F)	17.76 Hz	WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2]
Multiplicity	Triplet	Inferred from coupling to 2 equivalent F atoms
Solvent and reference standard were not explicitly stated in the source but are typically CCl ₄ and TMS, respectively, for this type of compound in older literature.		

Table 4: ¹⁹F NMR Spectroscopic Data for **2,2-Difluoropropane**

Parameter	Value	Reference
Chemical Shift (δ)	-85.04 ppm	WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2]
Reference	CFCI ₃	WHITE, H.F. ANAL.CHEM. 37, 403 (1965)[2]
Multiplicity	Septet	Inferred from coupling to 6 equivalent H atoms

Infrared (IR) and Raman Spectroscopy

Detailed, experimentally-derived Infrared and Raman spectra with complete vibrational assignments for **2,2-difluoropropane** are not readily available in the public domain literature. However, based on the known structure of **2,2-difluoropropane** and general spectroscopic principles for halogenated alkanes, the following vibrational modes are expected.

Table 5: Expected Vibrational Modes for **2,2-Difluoropropane**

Vibrational Mode	Expected Wavenumber Range (cm ⁻¹)	Spectroscopic Activity
C-H stretch	2900-3000	IR, Raman
C-H bend (asymmetric)	~1450	IR, Raman
C-H bend (symmetric)	~1380	IR, Raman
C-F stretch (asymmetric)	1100-1300	IR (strong), Raman
C-F stretch (symmetric)	1000-1100	IR, Raman (strong)
C-C stretch	800-1200	IR, Raman
CF ₂ deformation	500-700	IR, Raman
C-C-C deformation	300-500	IR, Raman

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile liquid compounds.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of **2,2-difluoropropane**, identifying the molecular ion and major fragment ions.

Methodology:

- **Sample Introduction:** A small amount of liquid **2,2-difluoropropane** is introduced into the mass spectrometer via a gas chromatography (GC) column or a direct insertion probe. Given its volatility, a GC inlet is ideal.
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process removes an electron from the molecule, forming a positively charged molecular ion ([C₃H₆F₂]⁺•) and causing it to fragment.

- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Acquisition:** The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{19}F NMR spectra of **2,2-difluoropropane** to determine chemical shifts and coupling constants.

Methodology:

- **Sample Preparation:** A solution is prepared by dissolving a small amount (5-10 mg) of **2,2-difluoropropane** in a deuterated solvent (e.g., chloroform- d , CDCl_3) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS, for ^1H NMR) is added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
- **^1H NMR Acquisition:** The instrument is tuned to the resonance frequency of protons. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.
- **^{19}F NMR Acquisition:** The spectrometer is tuned to the resonance frequency of fluorine-19. A similar pulse sequence and data acquisition process as for ^1H NMR is followed. A common reference for ^{19}F NMR is trichlorofluoromethane (CFCl_3).
- **Data Processing:** The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the chemical shift of the standard.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **2,2-difluoropropane** to identify its functional groups and vibrational modes.

Methodology:

- **Sample Preparation (Neat Liquid):** One to two drops of liquid **2,2-difluoropropane** are placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.
- **Background Spectrum:** An empty spectrometer is run to obtain a background spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide).
- **Sample Spectrum:** The salt plate assembly containing the sample is placed in the spectrometer's sample holder. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of **2,2-difluoropropane** to identify its vibrational modes, particularly those that are weakly active or inactive in the IR spectrum.

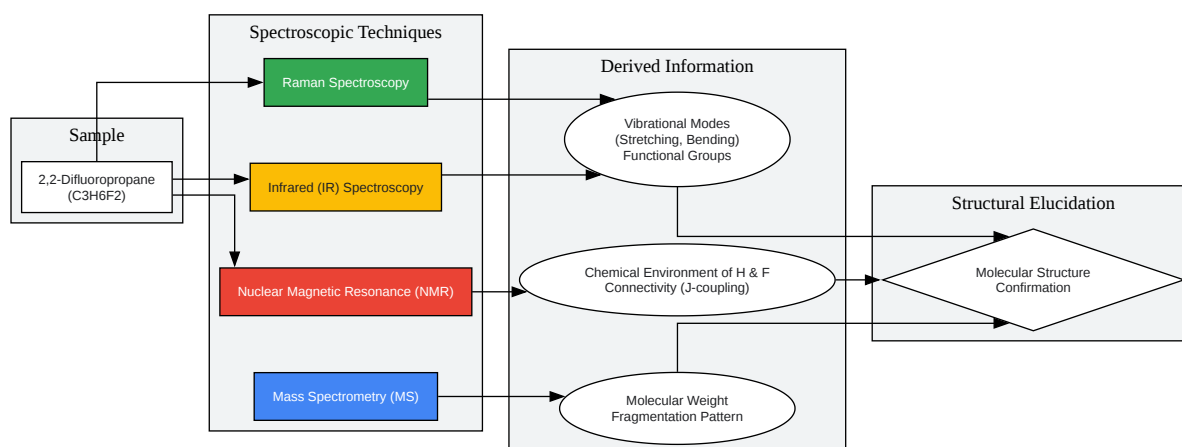
Methodology:

- **Sample Preparation:** Liquid **2,2-difluoropropane** is placed in a glass capillary tube or a cuvette.
- **Instrumentation:** A Raman spectrometer equipped with a monochromatic laser source (e.g., a 532 nm or 785 nm laser) is used.
- **Data Acquisition:** The laser beam is focused onto the sample. The scattered light is collected at a 90° or 180° angle to the incident beam. The collected light is passed through a filter to remove the intense Rayleigh scattering (light scattered at the same frequency as the laser).

- **Spectral Analysis:** The remaining Raman scattered light is dispersed by a grating and detected. The resulting Raman spectrum is a plot of intensity versus the Raman shift (in cm^{-1}), which is the difference in energy between the incident and scattered photons.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow and the type of information obtained from each spectroscopic method for the analysis of **2,2-difluoropropane**.



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Caption: Workflow of Spectroscopic Analysis for **2,2-Difluoropropane**.

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References

- 1. Propane, 2,2-difluoro- [webbook.nist.gov]
- 2. 2,2-DIFLUOROPROPANE(420-45-1) 1H NMR spectrum [chemicalbook.com]
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